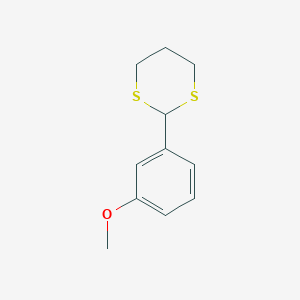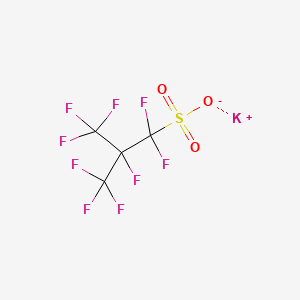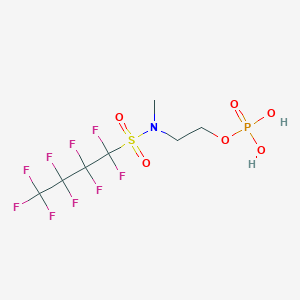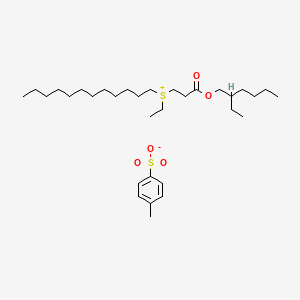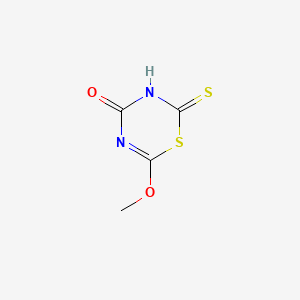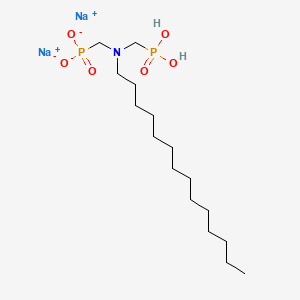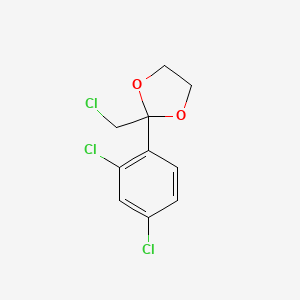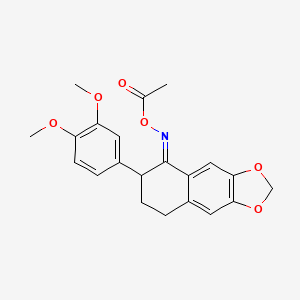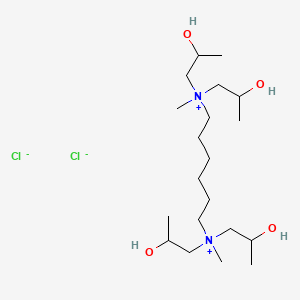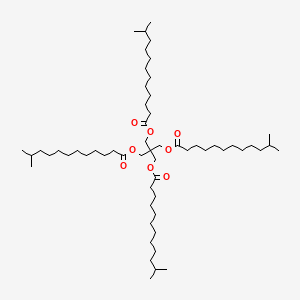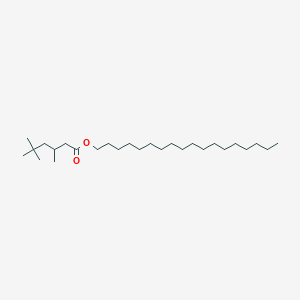
Stearyl isononanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stearyl isononanoate is a fatty acid ester, specifically an ester of stearyl alcohol and isononanoic acid. It is widely used in the personal care and cosmetic industry due to its excellent emollient properties, which help to soften and smooth the skin and hair. This compound is known for its low viscosity, making it easy to incorporate into various formulations such as moisturizers, sunscreens, conditioners, and makeup .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Stearyl isononanoate is synthesized by the esterification of stearyl alcohol with isononanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, driving the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. After the reaction, the ester is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Stearyl isononanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of stearyl alcohol and isononanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol .
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst.
Transesterification: Alcohol (e.g., methanol), acid (e.g., sulfuric acid) or base (e.g., sodium methoxide) catalyst.
Major Products
Hydrolysis: Stearyl alcohol and isononanoic acid.
Transesterification: New ester and alcohol depending on the reactants used.
Applications De Recherche Scientifique
Stearyl isononanoate has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study esterification and hydrolysis reactions. In biology and medicine, it is used in formulations for skin and hair care products due to its emollient properties. It helps to improve the texture and hydration of the skin and hair, making it a valuable ingredient in dermatological and cosmetic research .
Mécanisme D'action
The primary mechanism of action of stearyl isononanoate is its ability to form a protective barrier on the skin and hair, preventing moisture loss and providing a smooth and silky texture. This barrier function helps to protect the skin and hair from environmental stressors, such as pollution and UV radiation. The ester also acts as a lubricant, reducing friction and improving the overall feel of cosmetic formulations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethylhexyl palmitate
- Caprylic capric triglyceride
- Isoamyl laurate
Uniqueness
Stearyl isononanoate is unique due to its specific combination of stearyl alcohol and isononanoic acid, which provides a balance of emollient properties and low viscosity. This makes it particularly suitable for use in a wide range of cosmetic formulations, offering both hydration and a smooth texture without being too greasy or heavy .
Propriétés
Numéro CAS |
84878-34-2 |
|---|---|
Formule moléculaire |
C27H54O2 |
Poids moléculaire |
410.7 g/mol |
Nom IUPAC |
octadecyl 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/C27H54O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-29-26(28)23-25(2)24-27(3,4)5/h25H,6-24H2,1-5H3 |
Clé InChI |
IRPUQPOQLCBARJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)CC(C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


